molecular formula C24H22ClN3O5S B2403083 Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate CAS No. 369396-55-4

Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2403083
CAS No.: 369396-55-4
M. Wt: 499.97
InChI Key: CIRWYFGRXWSLRQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a cyano group (-CN), an ethoxy group (-OCH2CH3), an amino group (-NH2), a sulfanyl group (-SH), and a carboxylate ester group (-COOCH3). It also contains a chlorophenyl group and a dihydropyridine ring, which are common structures in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction, and the carboxylate ester group might be formed via an esterification reaction . The exact synthesis route would depend on the desired yield, cost, safety considerations, and other factors.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The dihydropyridine ring, in particular, would likely have a significant impact on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group is a good nucleophile and could participate in various substitution reactions. The sulfanyl group is also quite reactive and could undergo oxidation or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, ester, and amino groups would likely make the compound somewhat polar and capable of forming hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make accurate predictions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also involve the development of analogs with improved properties or activity .

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5S/c1-3-33-15-10-8-14(9-11-15)27-19(29)13-34-23-17(12-26)20(16-6-4-5-7-18(16)25)21(22(30)28-23)24(31)32-2/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRWYFGRXWSLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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